molecular formula C5H14Cl2N2 B1613470 (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride CAS No. 477873-22-6

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride

Cat. No. B1613470
CAS RN: 477873-22-6
M. Wt: 173.08 g/mol
InChI Key: VZCLGIZICFQJBX-RSLHMRQOSA-N
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Description

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride, also known as trans-Cyclohexane-1,2-diamine dihydrochloride, is a cyclic diamine compound that has been widely used in various scientific research applications. This compound is a white crystalline solid that is soluble in water and has a melting point of 222-224 °C. The chemical formula for this compound is C6H14N2.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride, focusing on six unique applications:

Chiral Catalysts in Asymmetric Synthesis

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride is widely used as a chiral ligand in the synthesis of asymmetric catalysts. These catalysts are crucial in producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound’s unique stereochemistry allows for high selectivity and efficiency in catalytic reactions, making it a valuable tool in organic synthesis .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its chiral nature is particularly useful in the production of drugs that require specific enantiomeric forms to be effective. For example, it can be used in the synthesis of chiral amines, which are key components in many active pharmaceutical ingredients (APIs) .

Ligand for Metal Complexes

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride acts as a ligand in the formation of metal complexes. These complexes are studied for their potential applications in catalysis, material science, and medicinal chemistry. The compound’s ability to form stable complexes with various metals makes it a versatile ligand for research in coordination chemistry .

Enantioselective Synthesis of Amino Acids

The compound is used in the enantioselective synthesis of amino acids, which are building blocks of proteins and have significant biological importance. By using (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride as a chiral auxiliary, researchers can achieve high enantiomeric excess in the synthesis of amino acids, which is crucial for their biological activity .

properties

IUPAC Name

(1S,2S)-cyclopentane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCLGIZICFQJBX-RSLHMRQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647787
Record name (1S,2S)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477873-22-6
Record name (1S,2S)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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